molecular formula C16H31FN2O2Si2 B14345684 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- CAS No. 93554-70-2

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-

Cat. No.: B14345684
CAS No.: 93554-70-2
M. Wt: 358.60 g/mol
InChI Key: NTCFPTSEFFIVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of fluorine and trimethylsilyl groups in its structure imparts unique chemical properties that can be exploited in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidinedione precursor followed by the introduction of trimethylsilyl groups through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorine or trimethylsilyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinedione compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA synthesis.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- involves its interaction with molecular targets such as thymidylate synthase and DNA topoisomerase 1. The compound inhibits these enzymes, leading to disruption of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.

    2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[2-(trimethylsilyl)ethyl]-: A structurally similar compound with slight variations in the trimethylsilyl group positioning.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethylsilyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

93554-70-2

Molecular Formula

C16H31FN2O2Si2

Molecular Weight

358.60 g/mol

IUPAC Name

5-fluoro-1,3-bis(3-trimethylsilylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C16H31FN2O2Si2/c1-22(2,3)11-7-9-18-13-14(17)15(20)19(16(18)21)10-8-12-23(4,5)6/h13H,7-12H2,1-6H3

InChI Key

NTCFPTSEFFIVQH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCN1C=C(C(=O)N(C1=O)CCC[Si](C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.